2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-methylpiperidin-1-yl)ethanone
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrido[2,3-e][1,2,4]thiadiazin ring system, which is a type of heterocyclic compound. Heterocycles are commonly found in many biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the pyrido[2,3-e][1,2,4]thiadiazin ring might undergo reactions typical of other heterocyclic compounds .Scientific Research Applications
Anticancer Research
A study conducted by Gomha et al. (2017) focused on the synthesis of novel thiadiazoles bearing pyrido[2,3-d]pyrimidinone moiety, which were evaluated for their antitumor activity against MCF-7 cell line. Some compounds exhibited significant anticancer potential, suggesting the relevance of thiadiazole derivatives in cancer research Gomha et al., 2017.
Antimicrobial Applications
Research by Zaki et al. (2017) involved the synthesis of pyrido[2,3-d]pyrimidinones and their derivatives, demonstrating adequate inhibitory effects on the growth of Gram-positive and Gram-negative bacteria. This study showcases the potential use of these compounds as antimicrobial agents Zaki et al., 2017.
Development of Electrochromic Materials
A fascinating application in material science was explored by Ming et al. (2015), where thiadiazolo[3,4-c]pyridine was used to develop a donor-acceptor-type electrochromic polymer, PEPTE. This polymer demonstrated a low bandgap, favorable redox activity, stability, and fast switching times, indicating its potential in creating novel electrochromic devices Ming et al., 2015.
Fungicidal Activity
Xiajuan Zou et al. (2002) synthesized novel fungicidally active compounds based on pyridazinone-substituted 1,3,4-thiadiazoles and evaluated their effectiveness against wheat leaf rust. The study provided insights into the structure-activity relationship and confirmed the fungicidal properties of these compounds Zou et al., 2002.
Future Directions
properties
IUPAC Name |
2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]-1-(2-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c1-16-8-10-18(11-9-16)25-15-23(14-20(26)24-13-4-3-6-17(24)2)29(27,28)19-7-5-12-22-21(19)25/h5,7-12,17H,3-4,6,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMUGVOREKAQCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-methylpiperidin-1-yl)ethanone |
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